tert-Butyl (6-bromo-4-methoxypyridin-2-yl)carbamate
CAS No.:
Cat. No.: VC18337840
Molecular Formula: C11H15BrN2O3
Molecular Weight: 303.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15BrN2O3 |
|---|---|
| Molecular Weight | 303.15 g/mol |
| IUPAC Name | tert-butyl N-(6-bromo-4-methoxypyridin-2-yl)carbamate |
| Standard InChI | InChI=1S/C11H15BrN2O3/c1-11(2,3)17-10(15)14-9-6-7(16-4)5-8(12)13-9/h5-6H,1-4H3,(H,13,14,15) |
| Standard InChI Key | JRRWUAUELXWCAC-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=NC(=CC(=C1)OC)Br |
Introduction
tert-Butyl (6-bromo-4-methoxypyridin-2-yl)carbamate is a chemical compound that belongs to the class of carbamates, which are esters of carbamic acid. This compound is characterized by its unique structural features, including a bromine atom at the 6-position and a methoxy group at the 4-position of the pyridine ring. The molecular formula of this compound is reported differently across sources, with one source indicating it as C11H14BrN2O2, while another suggests C11H15BrN2O3 .
Biological Activities and Potential Applications
Preliminary studies suggest that tert-Butyl (6-bromo-4-methoxypyridin-2-yl)carbamate exhibits notable biological activities, including potential antimicrobial and anticancer properties. This makes it a candidate for further investigation in drug development. The compound's mechanism of action is likely related to its ability to interact with specific molecular targets, possibly inhibiting enzyme activity or modulating receptor functions.
Comparison with Similar Compounds
Several compounds share structural similarities with tert-Butyl (6-bromo-4-methoxypyridin-2-yl)carbamate, each with unique features and potential applications:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| tert-Butyl (6-bromo-3-methylpyridin-2-yl)carbamate | C11H15BrN2O2 | Contains a methyl group at the 3-position; different reactivity |
| tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate | C12H16BrN2O3 | Bromine at the 5-position; altered biological activity |
| tert-Butyl (6-chloro-4-methoxypyridin-2-yl)carbamate | C11H14ClN2O2 | Chlorine instead of bromine; differing reactivity |
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